

Application Notes: Electrochemical Detection of Nilutamide

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Compound Focus: Nilutamide

CAS No.: 63612-50-0

Cat. No.: S548659

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Nilutamide (Nlu) is a non-steroidal anti-androgen drug used primarily in the treatment of prostate cancer [1]. Monitoring its concentration in biological fluids is crucial due to the risk of side effects from overdosage [1]. Electrochemical sensors based on modified SPCEs offer a rapid, sensitive, and cost-effective solution for this task, ideal for point-of-care testing [2].

The core principle involves modifying the carbon working electrode's surface with advanced nanomaterials. These materials enhance the electrode's electrocatalytic activity, leading to improved sensitivity and a lower detection limit for **Nilutamide** [1] [3].

Modified SPCEs for Nilutamide Detection: Performance Comparison

The table below summarizes the key performance metrics of two different nanocomposites used for modifying SPCEs to detect **Nilutamide**.

Nanocomposite	Electrochemical Technique	Linear Range (μM)	Limit of Detection (LOD)	Application in Real Samples
β -CD-AuNP/GO [3]	Differential Pulse Voltammetry (DPV)	Not fully specified	0.0004 μM (0.4 nM)	Human serum, pharmaceutical tablets
Cu-MOF/f-CNF [1]	Amperometry (i-t)	0.01 – 141.4 μM	0.002 μM (2 nM)	Human urine, water samples

Abbreviations: β -CD-AuNP/GO: β -cyclodextrin, Gold Nanoparticles, and Graphene Oxide; Cu-MOF/f-CNF: Copper Metal-Organic Framework and functionalized Carbon Nanofiber; DPV: Differential Pulse Voltammetry.

Detailed Experimental Protocols

Here, you will find step-by-step methodologies for synthesizing the nanocomposites, modifying the electrode, and detecting **Nilutamide**.

Protocol 1: Synthesis of Cu-MOF/f-CNF Composite and Sensor Fabrication [1]

This protocol describes the hydrothermal synthesis of the metal-organic framework and the acid functionalization of carbon nanofibers.

- **Synthesis of Cu-MOF**

- **Reagents:** Copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$), Benzimidazole, Dimethylformamide (DMF), Ethanol.
- **Procedure:**
 - Dissolve 1 M $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ and 0.5 M benzimidazole in a 100 mL solution of DMF and ethanol (2:1 volume ratio).
 - Stir the mixture at room temperature until homogeneous.
 - Transfer the solution to a Teflon-lined autoclave and heat at 120°C for 10 hours.
 - Allow the autoclave to cool naturally. Collect the resulting blue solid by centrifugation.

- Wash the product repeatedly with ethanol and deionized (DI) water.
 - Dry the final Cu-MOF powder in an oven at 60°C overnight.
- **Functionalization of Carbon Nanofiber (f-CNF)**
 - **Reagents:** Pristine CNF, Concentrated HNO₃, Concentrated H₂SO₄.
 - **Procedure:**
 - Prepare a dense suspension of pristine CNF in a mixture of concentrated HNO₃ and H₂SO₄ (1:3 volume ratio).
 - Agitate the suspension at 60°C for one hour using a magnetic stirrer.
 - After evaporation of the acids, dilute the slurry with DI water and centrifuge.
 - Wash the residue with ethanol repeatedly until the supernatant reaches a neutral pH.
 - Dry the functionalized CNF (f-CNF) for 24 hours.
- **Preparation of Cu-MOF/f-CNF Composite**
 - Mix the as-prepared Cu-MOF and f-CNF in a 2:1 weight ratio in DI water.
 - Sonicate the mixture to obtain a well-dispersed colloidal solution.
 - Collect the final composite by centrifugation and dry it for further use.
- **Electrode Modification and Fabrication (Cu-MOF/f-CNF/GCE)**
 - Disperse 3 mg of the Cu-MOF/f-CNF composite in 1 mL of DI water and sonicate for 10 minutes.
 - Drop-cast a measured volume of this dispersion onto a clean, polished Glassy Carbon Electrode (GCE) surface.
 - Allow the electrode to dry under ambient conditions or under an infrared lamp to form a modified film.

Protocol 2: Fabrication of a β -CD-AuNP/GO-Modified SPCE and Nilutamide Detection [3]

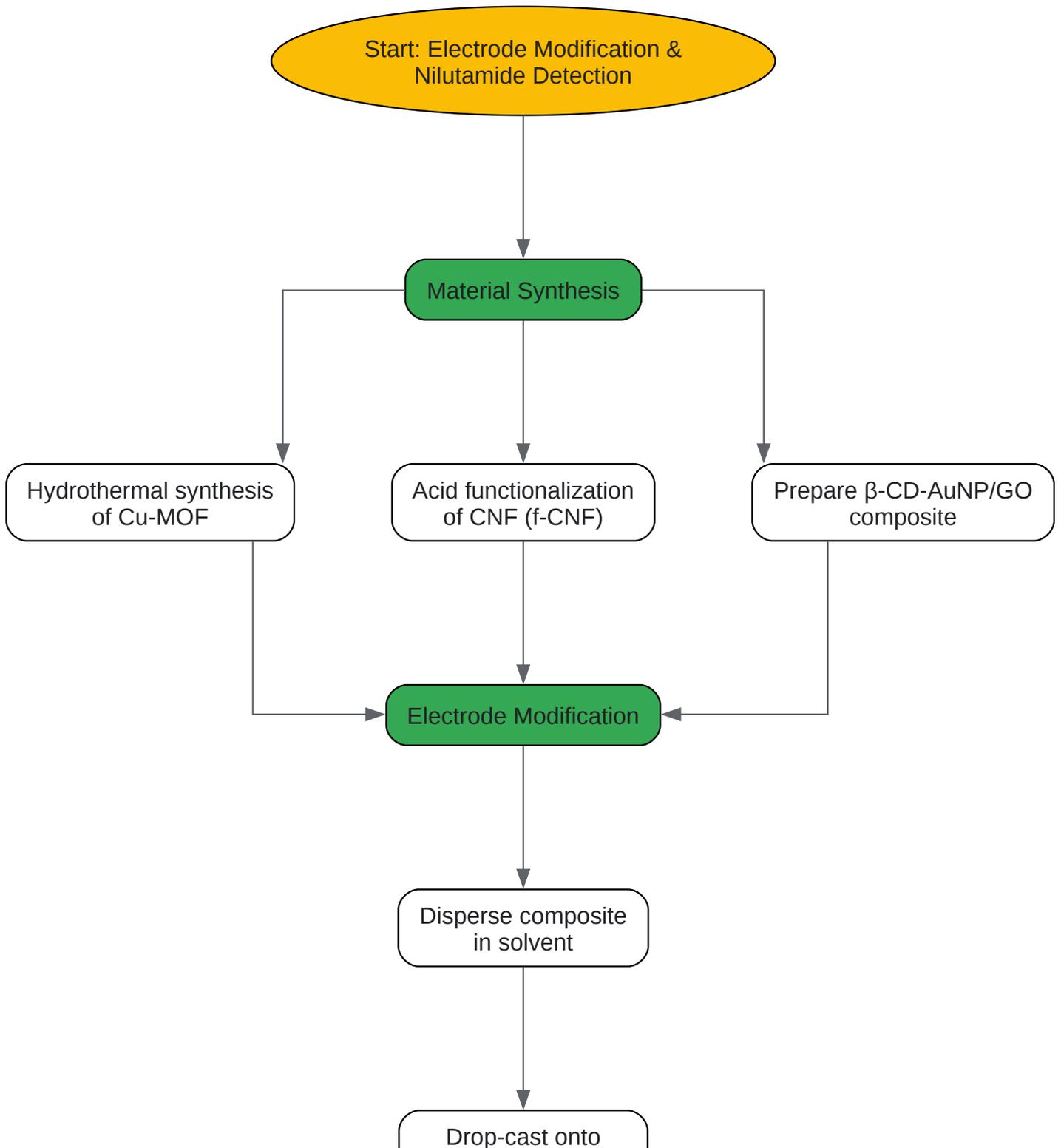
This protocol outlines the creation of a disposable sensor using a composite of β -cyclodextrin, gold nanoparticles, and graphene oxide.

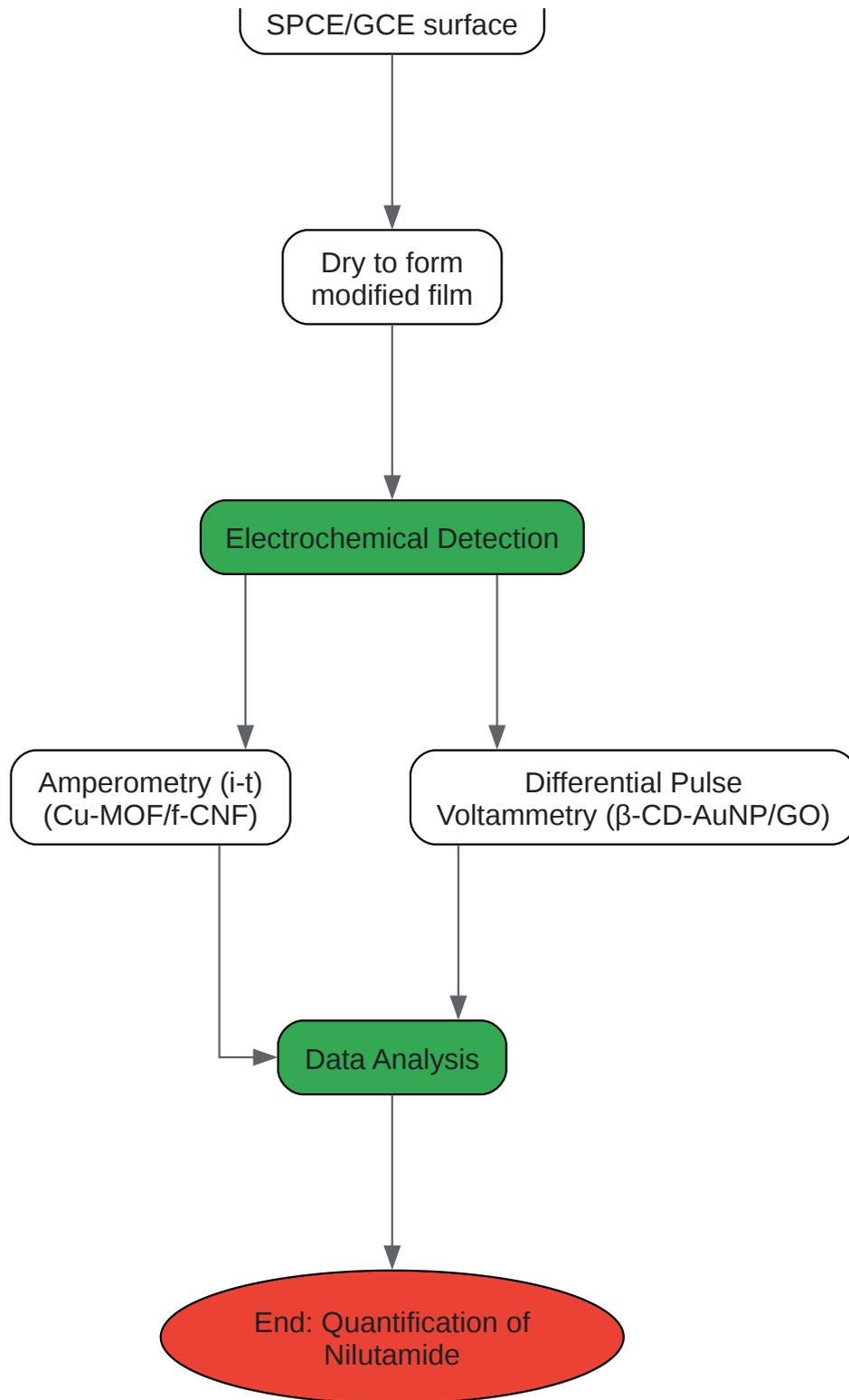
- **Preparation of β -CD-AuNP/GO Composite**
 - **Reduction Agent:** An alkaline solution of glucose is used as an eco-friendly reducing agent for gold nanoparticles.

- **Composite Characterization:** The resulting composite is characterized using Raman spectroscopy, Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray (EDX) spectroscopy.
- **Electrode Modification**
 - Modify the surface of a commercial or in-house fabricated Screen-Printed Carbon Electrode (SPCE) with the β -CD-AuNP/GO nanocomposite.
- **Detection of Nilutamide via Differential Pulse Voltammetry (DPV)**
 - **Technique:** Use Differential Pulse Voltammetry (DPV).
 - **Working Potential:** The best electrocatalytic response for **Nilutamide** is observed at a working potential of **0.43 V (vs. Ag/AgCl)**.
 - **Analysis:** Record DPV curves in the sample solution containing **Nilutamide**. The peak current at \sim 0.43 V is proportional to the concentration of **Nilutamide**.

Workflow for Sensor Preparation and Detection

The following diagram illustrates the general experimental workflow for modifying an electrode and detecting **Nilutamide**, integrating steps from both protocols.





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Critical Experimental Parameters & Validation

For reliable and reproducible results, pay close attention to the following parameters during sensor development and use:

- **Electrode Pre-treatment:** The GCE or SPCE must be thoroughly cleaned and polished before modification to ensure a consistent surface [1].
- **Optimization:** Parameters such as the pH of the buffer solution, the amount of modifier dropped on the electrode, and the parameters of the electrochemical technique (e.g., pulse amplitude in DPV) should be optimized for the specific composite [3].
- **Real Sample Analysis:** The accuracy of the sensor is typically validated by testing it in spiked biological samples like human serum or urine and calculating the percentage recovery of **Nilutamide** [1] [3].
- **Interference Study:** The sensor's selectivity should be evaluated by testing its response in the presence of potentially interfering substances, such as other aromatic nitro compounds or common ions found in biological fluids [3].

Discussion and Conclusion

The presented data demonstrates that nanomaterial-modified SPCEs are highly effective for the sensitive detection of **Nilutamide**. The **Cu-MOF/f-CNF** composite offers a very broad linear range, making it suitable for applications where **Nilutamide** concentration can vary significantly [1]. On the other hand, the **β -CD-AuNP/GO** composite achieves an exceptionally low detection limit, which is advantageous for tracing the drug at very low concentrations [3].

The choice between these two modification strategies can be guided by the specific requirements of the analysis, such as the expected concentration range and the desired level of sensitivity. Both methods provide a solid foundation for developing point-of-care diagnostic tools for therapeutic drug monitoring.

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